molecular formula C32H51Cl2N5O8S B2573200 (2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride CAS No. 2446474-04-8

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride

Cat. No. B2573200
CAS RN: 2446474-04-8
M. Wt: 736.75
InChI Key: YEPRWQRHNYBGLC-HGIJPQKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride is a useful research compound. Its molecular formula is C32H51Cl2N5O8S and its molecular weight is 736.75. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Transformations

  • Synthesis of Antimicrobial Compounds

    Sharma et al. (2004) described the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, showcasing a method for creating compounds with potential for antimicrobial activities. This highlights the chemical synthesis routes that can be explored for complex molecules like the one 【Sharma, S., Sharma, P., & Rane, N. (2004)】source.

  • Preparation of Thiazolopyridine Derivatives

    Albreht et al. (2009) worked on transforming ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, indicating the potential for creating bioactive molecules through complex synthesis processes, which could be relevant for similar compounds【Albreht, A., Uršič, U., Svete, J., & Stanovnik, B. (2009)】source.

  • Development of CCR5 Antagonists

    Ikemoto et al. (2005) detailed a practical synthesis method for an orally active CCR5 antagonist, which involves steps that could be analogous to the synthesis of the queried compound, illustrating the application in developing pharmaceutical agents targeting specific receptors【Ikemoto, T., Ito, T., Nishiguchi, A., Miura, S., & Tomimatsu, K. (2005)】source.

Pharmacological Activities

  • Anticancer and Anti-Inflammatory Agents

    Abu‐Hashem et al. (2020) synthesized novel compounds from visnaginone and khellinone with significant anti-inflammatory and analgesic activities, showcasing the potential pharmacological applications of complex synthesized molecules【Abu‐Hashem, A., Al-Hussain, S., & Zaki, M. (2020)】source.

  • Antimicrobial Activities

    Wardkhan et al. (2008) investigated the synthesis of thiazole derivatives and their antimicrobial activities, providing an example of how such compounds can be aimed at addressing microbial resistance【Wardkhan, W. W., Youssef, M., Hamed, F. I., & Ouf, S. (2008)】source.

properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H49N5O8S.2ClH/c1-22-28(46-21-35-22)24-7-5-23(6-8-24)18-34-30(40)26-17-25(38)19-37(26)31(41)29(32(2,3)4)36-27(39)20-45-16-15-44-14-13-43-12-11-42-10-9-33;;/h5-8,21,25-26,29,38H,9-20,33H2,1-4H3,(H,34,40)(H,36,39);2*1H/t25-,26+,29-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPRWQRHNYBGLC-HGIJPQKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCN)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H51Cl2N5O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

736.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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